2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride
CAS No.: 1170187-60-6
Cat. No.: VC2902128
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride - 1170187-60-6](/images/structure/VC2902128.png)
Specification
CAS No. | 1170187-60-6 |
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Molecular Formula | C10H12ClN3O |
Molecular Weight | 225.67 g/mol |
IUPAC Name | 2-(methylaminomethyl)-3H-quinazolin-4-one;hydrochloride |
Standard InChI | InChI=1S/C10H11N3O.ClH/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;/h2-5,11H,6H2,1H3,(H,12,13,14);1H |
Standard InChI Key | MXPJUNGAGOKXFD-UHFFFAOYSA-N |
SMILES | CNCC1=NC2=CC=CC=C2C(=O)N1.Cl |
Canonical SMILES | CNCC1=NC2=CC=CC=C2C(=O)N1.Cl |
Introduction
Chemical Identification and Properties
Nomenclature and Identification
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is recognized by several chemical identifiers that help researchers accurately track and reference this specific compound. The compound is identified by CAS number 1170187-60-6 and is catalogued in the PubChem database with CID 135928689 . Several synonyms exist for this compound, including 2-[(Methylamino)methyl]-4(3H)-quinazolinone hydrochloride and 2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride, reflecting slight variations in naming conventions within chemical databases .
Physical and Chemical Properties
The physical and chemical properties of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride provide crucial information for researchers working with this compound in laboratory settings. These properties determine handling procedures, storage requirements, and potential applications in pharmaceutical research.
Table 2.1: Physical and Chemical Properties of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride
The molecular weight of 225.67 g/mol accounts for the hydrochloride salt form, which is significantly higher than the free base form with a reported molecular weight of 189.214 g/mol . This difference is consistent with the addition of HCl to form the salt. The compound possesses moderate lipophilicity as indicated by its LogP value of 0.20, suggesting potential for both aqueous solubility and membrane permeability .
Structural Analysis
Molecular Structure
The central structural feature of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is its quinazoline scaffold, specifically a quinazolin-4(3H)-one core. This heterocyclic system consists of a benzene ring fused with a pyrimidine ring, with a carbonyl group at position 4 and a methylaminomethyl substituent at position 2. The compound exists as a hydrochloride salt, which generally enhances water solubility compared to the free base form.
The parent compound, 2-[(Methylamino)methyl]-3,4-dihydroquinazolin-4-one (CID 135427619), forms the backbone of this molecule . The hydrochloride salt formation occurs at the methylamino nitrogen, which is the most basic nitrogen in the structure.
Structural Relationship to Quinazolinone Family
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride belongs to the broader quinazolinone family, a class of compounds that has been consistently regarded as a privileged structural motif owing to its pharmacodynamic versatility . The quinazolin-4(3H)-one structure serves as a building block for numerous pharmaceutically active compounds, with positions 2 and 3 being particularly amenable to modification for enhancing pharmacological effects .
Synthesis Approaches
Position-Specific Modifications
The methylaminomethyl group at position 2 of the quinazolin-4(3H)-one core could potentially be introduced through various methods, including condensation reactions followed by reduction and methylation steps. Research has shown that modification of methyl groups present at position 2 of 4(3H)-quinazolinone into other chemical entities yields structural analogues with appreciable biological activity .
For related compounds, scientists have reported reactions such as condensation of 2-methyl-quinazolin-4-one with aldehydes in glacial acetic acid/sodium acetate to afford chalcone derivatives . Similarly, chlorination, amination, and hydrazinolysis reactions have been employed to modify the quinazolinone scaffold at various positions .
Database Entries and Documentation
Recent Updates and Registrations
The compound entry for 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride in PubChem was created on January 19, 2019, and most recently modified on April 5, 2025, indicating ongoing interest and potential updates to the compound's information . This recent modification suggests that this compound remains relevant in current chemical research.
Registry Identifiers
Multiple registry systems catalog this compound, providing researchers with various access points to relevant information:
Table 5.1: Registry Identifiers for 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride
Registry System | Identifier | Reference |
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CAS Number | 1170187-60-6 | |
PubChem CID | 135928689 | |
MFCD | MFCD04621559, MFCD20502499 |
Current Research Limitations
Knowledge Gaps
Despite the cataloging of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride in chemical databases, significant knowledge gaps exist regarding its specific pharmacological properties, biological activities, and potential therapeutic applications. The limited information available in published literature suggests that this compound may be in early research phases or primarily used as an intermediate in chemical synthesis.
Future Research Directions
Future research on 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride could focus on:
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Detailed structure-activity relationship studies to understand how the methylaminomethyl substituent at position 2 influences biological activity
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Investigation of potential pharmacological properties, building on the known activities of related quinazolinone derivatives
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Development of optimized synthesis routes for this compound and analogues
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Evaluation of its potential as a building block for more complex medicinally relevant molecules
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